

The Caloric Restriction Mimetic: A Technical Guide to the Indy Gene Link

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Compound of Interest

Compound Name: *Indy*

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Executive Summary

The extension of a healthy lifespan remains a cornerstone of biomedical research. Among the most robust interventions to achieve this in model organisms is caloric restriction (CR). However, the practical application of CR in humans is fraught with challenges, driving the search for "CR mimetics"—compounds that recapitulate the biochemical and physiological benefits of a reduced-calorie diet. The **Indy** (I'm Not Dead Yet) gene, and its mammalian homolog **mIndy** (coded by the SLC13A5 gene), have emerged as a highly promising target in this endeavor. This technical guide provides an in-depth examination of the molecular mechanisms connecting **Indy** to the CR pathway, presenting key experimental data, detailed protocols for foundational assays, and visualizations of the underlying signaling networks. Reduction of **Indy** function, which encodes a plasma membrane transporter for Krebs cycle intermediates like citrate, induces a state that remarkably mimics CR, leading to extended lifespan in invertebrates and protection against metabolic disease in mammals. This document serves as a comprehensive resource for researchers aiming to understand and therapeutically target this pathway.

The Indy Gene: From Discovery to a Conserved Metabolic Regulator

The **Indy** gene was first identified in *Drosophila melanogaster* through studies of longevity, where mutations in this single gene were found to nearly double the average adult lifespan without compromising vitality[1]. This striking phenotype immediately drew parallels to the effects of caloric restriction.

Functionally, the **Indy** protein is a sodium-dicarboxylate cotransporter, responsible for transporting Krebs cycle intermediates, primarily citrate, from the extracellular space into the cytoplasm[2][3]. It is most prominently expressed in tissues central to metabolism, such as the fat body, midgut, and oenocytes in flies—analogous to the mammalian liver[1][4].

The link to CR is direct and bidirectional: not only does a reduction in **Indy** expression mimic CR, but CR itself has been shown to downregulate the expression of **Indy** mRNA[4][5]. This suggests that **Indy** is a natural, evolutionarily conserved mediator of the metabolic response to nutrient availability.

Quantitative Effects of Indy Gene Mutation on *Drosophila* Lifespan

The effect of reducing **Indy** gene function on lifespan is significant and has been quantified across various genetic backgrounds and dietary conditions. Heterozygous mutations, which reduce but do not eliminate gene function, typically confer the greatest longevity benefits.

Genotype / Condition	Genetic Background	Median Lifespan Extension (%)	Maximum Lifespan Extension (%)	Reference
Indy206/+ (heterozygote)	yw	~29% (on normal/high calorie diet)	Not Reported	Wang et al., 2009[6]
Indy206/+ (heterozygote)	Hk	52% (males), 57% (females)	Not Reported	Rogina & Helfand, 2013[2]
Indy206/+ (heterozygote)	Luckinbill (long-lived)	~7-12% (further extension)	Not Reported	Rogina & Helfand, 2013[2]
Indy302/+ (heterozygote)	Wild Type	~90%	~45%	Rogina et al., 2000[1]
Indy206/ Indy206 (homozygote)	yw	No significant extension vs. CR	Not Reported	Wang et al., 2009[6]

The Mammalian Homolog: mIndy (SLC13A5) and Metabolic Disease

The mammalian homolog of **Indy**, known as **mIndy** (encoded by the SLC13A5 gene), is also a sodium-coupled citrate transporter. Its expression is highest in the liver and brain, positioning it as a key player in mammalian energy homeostasis[7].

Studies using knockout mouse models (**mIndy**^{-/-} or **Slc13a5**^{-/-}) have demonstrated that, while not extending lifespan as dramatically as in flies, reducing **mIndy** function provides profound protection against the metabolic consequences of a high-fat diet and aging. These mice are resistant to diet-induced obesity, hepatic steatosis (fatty liver), and insulin resistance[8].

Quantitative Metabolic Phenotypes of Slc13a5 Knockout Mice

The metabolic benefits of **Slc13a5** deletion are most apparent under the challenge of a high-fat diet (HFD). The following table summarizes key findings from studies on these knockout mice.

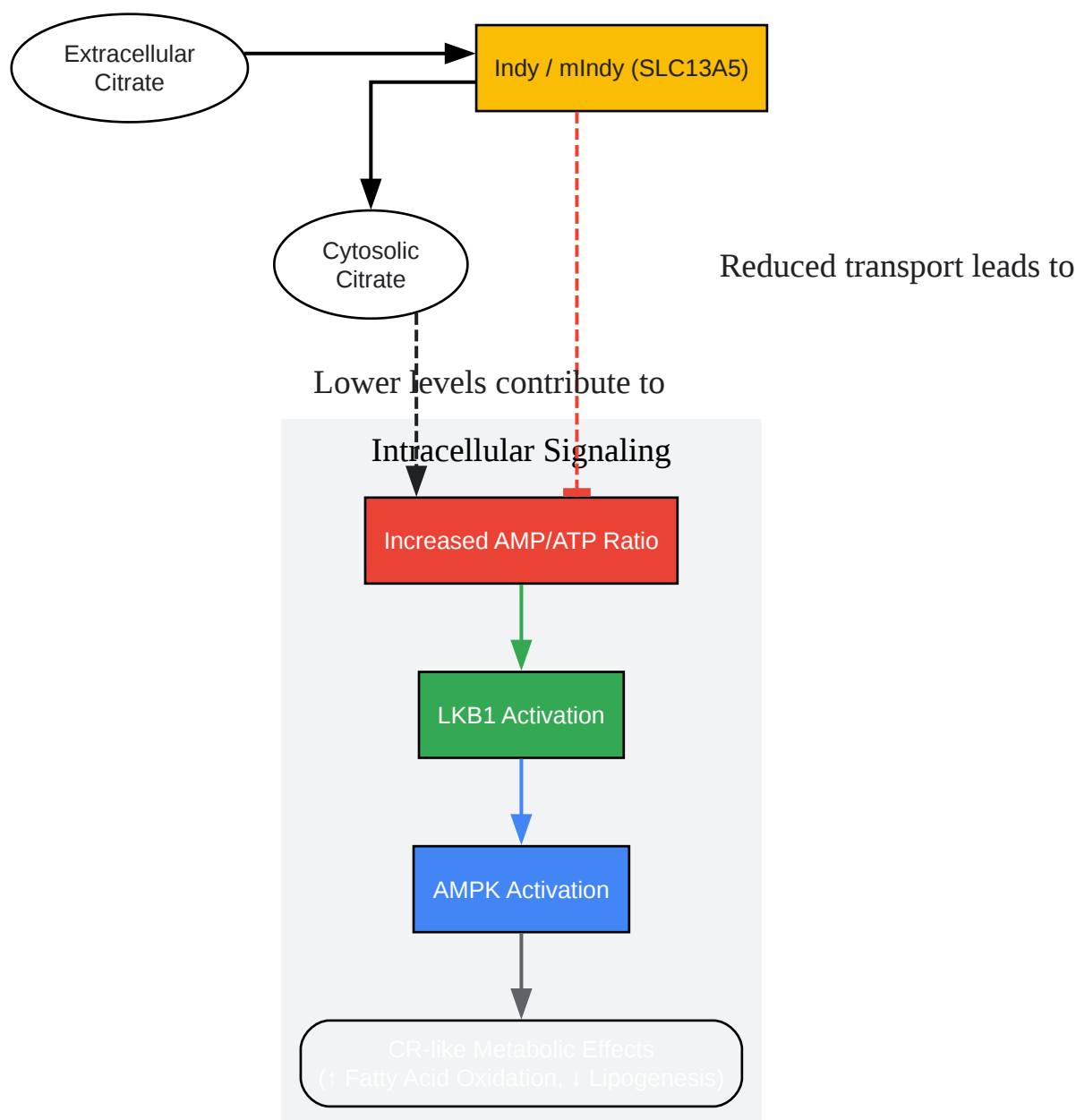
Parameter	Diet	Wild-Type (WT)	Slc13a5 ^{-/-} (KO)	% Change (KO vs. WT)	Reference
Body Weight Gain	High-Fat (16 wks)	~25g	~15g	~40% Reduction	Birkenfeld et al., 2011[8]
Fat Mass	High-Fat (16 wks)	~18g	~8g	~55% Reduction	Birkenfeld et al., 2011[8]
Liver Triglycerides	High-Fat	Elevated	Significantly Lower	Protection from Steatosis	Birkenfeld et al., 2011[8]
Fasting Glucose	High-Fat	~150 mg/dL	~110 mg/dL	~27% Reduction	Birkenfeld et al., 2011[8]
Fasting Insulin	High-Fat	Elevated	Near Normal	Protection from Hyperinsulinemia	Birkenfeld et al., 2011[8]

Core Signaling Mechanisms and Pathways

Reducing **Indy/mIndy** function initiates a cascade of metabolic reprogramming that mimics a low-energy state. The central hypothesis is that by limiting the transport of cytosolic citrate, a key substrate for fatty acid synthesis and a modulator of glycolysis, the cell perceives a state of energy deficit. This perception triggers conserved nutrient-sensing pathways.

The Citrate-AMPK Signaling Axis

A primary mechanism by which reduced **Indy/mIndy** function exerts its effects is through the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism. A lower influx of citrate is thought to lead to a higher AMP/ATP ratio, which is a canonical activator of AMPK via the upstream kinase LKB1.



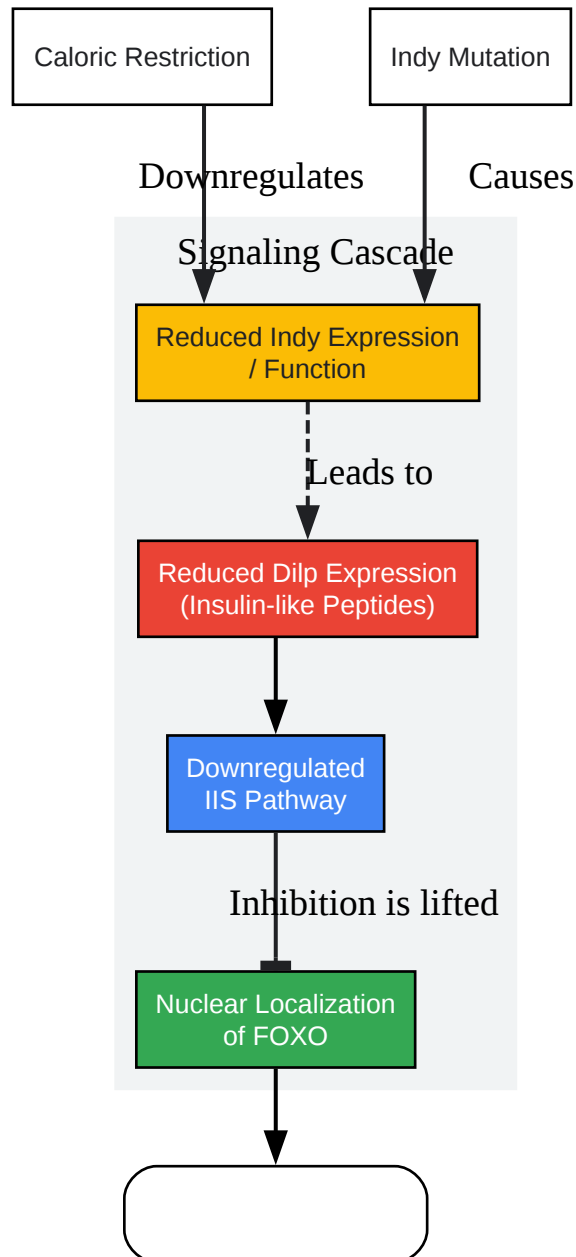
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Caption: The **Indy**/m**Indy**-AMPK signaling pathway.

Interaction with Insulin/IGF-1 Signaling (IIS)

Reduced **Indy** function also leads to decreased insulin/IGF-1 signaling (IIS), a key pathway in aging and metabolism. In *Drosophila*, **Indy** mutant flies on a high-calorie diet exhibit reduced expression of *Drosophila* insulin-like peptides (Dilps), mirroring the state of control flies under

CR[6]. This suggests that **Indy** acts upstream or parallel to the canonical IIS pathway to modulate its activity in response to nutrient influx.



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Caption: Logical flow of **Indy**'s effect on IIS.

Key Experimental Protocols

Reproducible and rigorous experimental design is critical for studying the **Indy**-CR link. Below are detailed protocols for essential assays.

Protocol: *Drosophila* Lifespan Analysis

This protocol is foundational for assessing the impact of genetic or dietary interventions on aging in flies.

1. Fly Rearing and Egg Collection:

- Rear parental stocks on a standard cornmeal-yeast-agar medium at 25°C with a 12:12 hour light:dark cycle.
- To obtain age-synchronized cohorts, allow ~200-300 parental flies to lay eggs for 24 hours on grape juice-agar plates supplemented with yeast paste.
- Collect the eggs and transfer a controlled density (e.g., ~100 eggs) into vials containing standard food to ensure uniform larval development.

2. Cohort Setup:

- Within 24 hours of eclosion, collect newly emerged adult flies.
- Anesthetize flies briefly with CO₂.
- Separate males and virgin females. For studies on mated females, allow them to mate for 48 hours before separating them from males.
- House 20-25 flies of the same sex per vial. A minimum of 8-10 replicate vials per condition (200-250 flies total) is recommended.

3. Lifespan Monitoring:

- Maintain vials at 25°C and 60% humidity.
- Transfer flies to fresh food vials every 2-3 days without anesthesia. This prevents flies from getting stuck in old food and minimizes stress.
- At each transfer, record the number of dead flies in each vial.
- Continue until the last fly has died.

- Censor any accidental deaths (e.g., flies stuck in food or escaped) from the final analysis.

4. Data Analysis:

- Generate survival curves using the Kaplan-Meier method.
- Compare survival distributions between groups using the log-rank test to determine statistical significance.

Protocol: Caloric Restriction in *Drosophila*

This protocol details how to implement a CR diet for flies.

1. Food Preparation:

- Prepare a standard "Normal" diet (e.g., 1.0N) containing 10% yeast and 10% sucrose in an agar base.
- Prepare a "Caloric Restriction" diet (e.g., 0.5N) by reducing the yeast and sucrose content, for example, to 5% each, keeping the agar concentration constant.
- Prepare a "High Calorie" diet (e.g., 1.5N) with 15% yeast and 15% sucrose for comparative studies.
- Ensure all food is prepared in a single batch to minimize variability.

2. Experimental Setup:

- Collect age-synchronized, mated female flies as described in Protocol 4.1.
- At 3-5 days of age, divide the flies into the different dietary cohorts (e.g., Normal vs. CR).
- House flies at a density of 20-25 per vial.

3. Maintenance and Data Collection:

- Transfer flies to fresh food of their respective dietary type every 2 days.
- Record deaths at each transfer.

- Continue the experiment and analyze the data as described in the lifespan protocol (4.1).

Protocol: In Vitro Citrate Uptake Assay (Mammalian Cells)

This assay is crucial for screening potential pharmacological inhibitors of mIndy (SLC13A5).

1. Cell Culture and Transfection:

- Culture HEK293 (Human Embryonic Kidney) cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
- Transfect cells with a plasmid expressing human SLC13A5 or an empty vector control using a standard lipid-based transfection reagent.
- Allow 24-48 hours for protein expression.

2. Uptake Assay:

- Plate the transfected cells into 24-well plates.
- On the day of the assay, wash the cells twice with a sodium-based uptake buffer (e.g., 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, buffered with HEPES).
- To initiate the uptake, add the uptake buffer containing a known concentration of [¹⁴C]-labeled citrate. A typical concentration is 50-100 µM.
- For inhibitor screening, pre-incubate the cells with the test compound for 10-15 minutes before adding the radiolabeled citrate plus the compound.
- Incubate at 37°C for a defined period (e.g., 10 minutes).

3. Termination and Measurement:

- Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold, sodium-free choline-based buffer to remove extracellular label.

- Lyse the cells in a scintillation-compatible lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
- Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
- Normalize the counts per minute (CPM) to the protein concentration of each well, determined by a BCA assay from a parallel plate.

Therapeutic Potential and Future Directions

The conserved role of the **Indy**/**mIndy** pathway in metabolism and aging makes it a compelling target for therapeutic intervention. Pharmacological inhibition of **mIndy** (SLC13A5) is being actively explored as a treatment for metabolic disorders.

Target Indications:

- **Non-alcoholic Fatty Liver Disease (NAFLD):** By reducing the import of citrate into hepatocytes, **mIndy** inhibitors can decrease the substrate available for de novo lipogenesis, directly addressing the hepatic fat accumulation that characterizes NAFLD.
- **Type 2 Diabetes and Insulin Resistance:** The activation of hepatic AMPK and improved insulin sensitivity observed in *Slc13a5* knockout mice suggest that inhibitors could be effective in managing hyperglycemia and improving glucose homeostasis.
- **Obesity:** By increasing energy expenditure and reducing fat storage, **mIndy** inhibitors could serve as a novel class of weight-management therapeutics.

Challenges and Considerations:

- **Tissue Specificity:** While hepatic inhibition of **mIndy** is beneficial, the role of **mIndy** in the brain is more complex. Loss-of-function mutations in humans are associated with severe neurological conditions, including epilepsy. Therefore, peripherally-restricted inhibitors that do not cross the blood-brain barrier are essential for a safe therapeutic profile.
- **Long-term Effects:** As a CR mimetic, the long-term consequences of chronic **mIndy** inhibition in humans are unknown and will require careful investigation in clinical trials.

The continued study of the **Indy** gene and its link to caloric restriction provides a powerful framework for understanding the fundamental mechanisms of aging and metabolism. The development of targeted **mIndy** inhibitors represents a promising strategy to translate these basic science discoveries into novel therapies for a range of age-related metabolic diseases.

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References

- 1. Extended life-span conferred by cotransporter gene mutations in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Indy Mutations and Drosophila Longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-lived Indy and calorie restriction interact to extend life span - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-lived Indy and calorie restriction interact to extend life span - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Untargeted Metabolomics of Slc13a5 Deficiency Reveal Critical Liver–Brain Axis for Lipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deletion of the mammalian INDY homolog mimics aspects of dietary restriction and protects against adiposity and insulin resistance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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